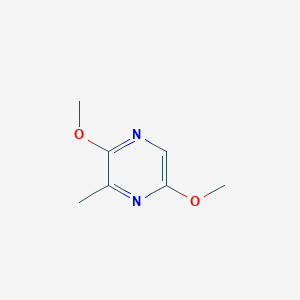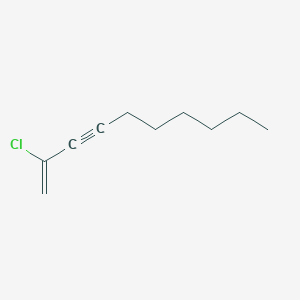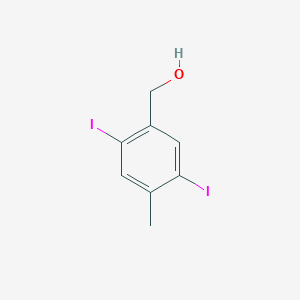
2,5-Dimethoxy-3-methylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxy-3-methylpyrazine is an organic compound belonging to the pyrazine family. It is characterized by a pyrazine ring substituted with two methoxy groups and one methyl group. This compound is known for its distinct aroma and is often used in flavor and fragrance industries .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-3-methylpyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethoxypyrazine with methylating agents. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 2,5-Dimethoxy-3-methylpyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding pyrazine N-oxides.
Reduction: Reduction reactions can yield partially or fully reduced pyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can produce pyrazine N-oxides, while substitution reactions can yield various alkylated or functionalized pyrazine derivatives .
科学的研究の応用
2,5-Dimethoxy-3-methylpyrazine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s distinct aroma makes it useful in studying olfactory receptors and sensory biology.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its role in drug design and development.
Industry: It is widely used in the flavor and fragrance industry to impart specific aromas to products.
作用機序
The mechanism by which 2,5-Dimethoxy-3-methylpyrazine exerts its effects involves its interaction with molecular targets such as olfactory receptors. The methoxy and methyl groups on the pyrazine ring contribute to its binding affinity and specificity. The pathways involved in its action include signal transduction mechanisms that lead to the perception of its aroma .
類似化合物との比較
- 3,5-Dimethyl-2-methoxypyrazine
- 2,3-Dimethyl-5-methoxypyrazine
- 2,5-Dimethylpyrazine
Comparison: While these compounds share structural similarities with 2,5-Dimethoxy-3-methylpyrazine, they differ in the position and number of substituents on the pyrazine ring. These differences can significantly impact their chemical properties, reactivity, and applications. For instance, this compound is unique in its specific aroma profile, making it particularly valuable in the flavor and fragrance industry .
特性
CAS番号 |
824969-41-7 |
|---|---|
分子式 |
C7H10N2O2 |
分子量 |
154.17 g/mol |
IUPAC名 |
2,5-dimethoxy-3-methylpyrazine |
InChI |
InChI=1S/C7H10N2O2/c1-5-7(11-3)8-4-6(9-5)10-2/h4H,1-3H3 |
InChIキー |
UKDOZMQGGPSJEX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CN=C1OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-ethyl-3-pyridinyl)-](/img/structure/B14219646.png)
![1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B14219654.png)
![Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol](/img/structure/B14219658.png)



![Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester](/img/structure/B14219695.png)
![Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester](/img/structure/B14219699.png)


![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)
![2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B14219734.png)

